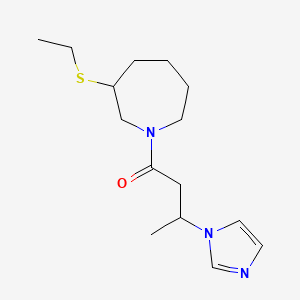
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one is a complex organic compound that features both azepane and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the ethylsulfanyl group. The imidazole ring is then attached through a series of substitution reactions. The final step involves the formation of the butanone moiety, which is achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azepane and imidazole moieties allow the compound to bind to specific sites on proteins, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3S)-3-(Dimethylamino)-1-azepanyl]-3-(ethylsulfanyl)-1-propanone
- Methyl 1-{[3-(ethylsulfanyl)-1-azepanyl]acetyl}-4-piperidine carboxylate
Uniqueness
1-(3-Ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both azepane and imidazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(3-ethylsulfanylazepan-1-yl)-3-imidazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-3-20-14-6-4-5-8-17(11-14)15(19)10-13(2)18-9-7-16-12-18/h7,9,12-14H,3-6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBVBSIEZRNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCN(C1)C(=O)CC(C)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Oxolan-2-ylmethyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B6978921.png)
![N-(2-methoxyethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine](/img/structure/B6978930.png)
![N-[2-(6-methylpyrazin-2-yl)ethyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine](/img/structure/B6978938.png)
![1-(1-phenyltetrazol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)ethanamine](/img/structure/B6978943.png)
![3,3,3-trifluoro-N-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]methyl]propanamide](/img/structure/B6978947.png)
![5-[Methyl(propan-2-yl)amino]-2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-3-yl]pyridazin-3-one](/img/structure/B6978951.png)
![3-(2-Methoxyphenyl)-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6978963.png)
![2-[4-Chloro-2-(trifluoromethyl)phenyl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethylamino)ethanol](/img/structure/B6978965.png)
![2-[[2-[(2-Methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B6978974.png)
![1-[4-[4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl(1,3-thiazol-5-ylmethyl)amino]piperidin-1-yl]ethanone](/img/structure/B6978982.png)
![1-[4-(5-Chloropyrimidin-2-yl)piperidin-1-yl]-3-methylbutan-2-ol](/img/structure/B6978991.png)
![1'-(2-Hydroxy-3-methylbutyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6978997.png)
![N-[[4-(difluoromethylsulfonyl)phenyl]methyl]-N-methyl-2-piperidin-1-ylethanamine](/img/structure/B6979008.png)
![(2S,3aS,7aS)-2-phenyl-N-(1-pyrimidin-2-ylpyrazol-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979017.png)
